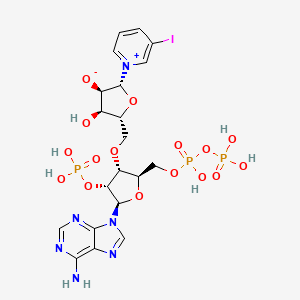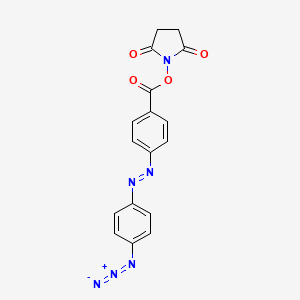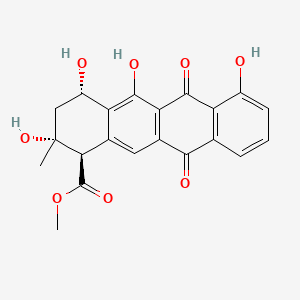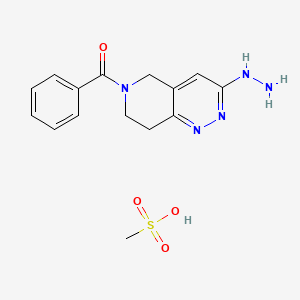
1H-Benzimidazol-2-ylmethanethiol
Übersicht
Beschreibung
1H-Benzimidazol-2-ylmethanethiol is a chemical compound that has drawn attention from researchers across various fields of study. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1H-Benzimidazol-2-ylmethanethiol involves the reaction of 2-chloromethylbenzimidazole with ethylchloroformate to give 1-carboethoxy-2-chloromethylbenzimidazole. This compound is then treated with trimethyl phosphite, and after hydrolysis with aqueous HBr, 1H-Benzimidazol-2-ylmethanethiol is obtained .Molecular Structure Analysis
The molecular formula of 1H-Benzimidazol-2-ylmethanethiol is C8H8N2S. The structure includes a benzimidazole ring attached to a methanethiol group .Physical And Chemical Properties Analysis
1H-Benzimidazol-2-ylmethanethiol is a solid compound . Its molecular weight is 200.69 g/mol .Wissenschaftliche Forschungsanwendungen
Medicine: Antiparasitic and Antioxidant Properties
1H-Benzimidazol-2-ylmethanethiol: has been studied for its potential in treating parasitic infections like those caused by Trichinella spiralis. Researchers have synthesized benzimidazolyl-2-hydrazones, which showed more activity than traditional anthelmintic drugs . Additionally, its antioxidant properties have been explored, indicating its potential in combating oxidative stress within the host organism .
Materials Science: Electronic and Biomedical Materials
In the field of materials science, 1H-Benzimidazol-2-ylmethanethiol is being explored for its applications in electronic and biomedical materials. Its molecular structure could be beneficial in developing materials with specific electronic properties or biocompatibility.
Chemistry: Heterocyclic Chemistry
This compound plays a significant role in heterocyclic chemistry as a building block for creating various chemical compounds. Its versatility makes it valuable for synthesizing a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals .
Biology: Enzyme Inhibition
In biological research, 1H-Benzimidazol-2-ylmethanethiol is being investigated for its ability to inhibit certain enzymes. This could lead to the development of new treatments for diseases where enzyme regulation is crucial .
Pharmacology: Drug Development
Pharmacologically, benzimidazole derivatives, including 1H-Benzimidazol-2-ylmethanethiol , are being examined for their therapeutic potential. They have been found to inhibit various enzymes, which is promising for the development of new medications for a range of conditions, including diabetes, cancer, and viral infections .
Environmental Science: Antioxidant Activity
In environmental science, the antioxidant activity of benzimidazole derivatives is of interest. The compound’s ability to neutralize free radicals suggests it could be used to mitigate oxidative damage in environmental systems .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazol-2-ylmethanethiol | |
CAS RN |
4344-85-8 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazolemethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (1H-benzo[d]imidazol-2-yl)methanethiol contribute to the antimicrobial activity of the synthesized compounds?
A1: While the exact mechanism of action of (1H-benzo[d]imidazol-2-yl)methanethiol itself is not explicitly discussed in the provided research, its presence as a scaffold for various modifications is highlighted. In the study "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" [], researchers found that several (1H-benzo[d]imidazol-2-yl)methanethiol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to ciprofloxacin. This suggests that the (1H-benzo[d]imidazol-2-yl)methanethiol core might offer a favorable framework for interactions with bacterial targets. Furthermore, the research indicates that incorporating specific substituents on this scaffold can significantly impact the spectrum and potency of antimicrobial activity [].
Q2: What are the synthetic applications of (1H-benzo[d]imidazol-2-yl)methanethiol in designing new antimicrobial agents?
A2: (1H-benzo[d]imidazol-2-yl)methanethiol serves as a versatile building block in organic synthesis. "Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety" [] describes its use in synthesizing thiazole and thiazolo derivatives by cyclocondensation with substituted aromatic aldehydes. This study showcases the thiol group's reactivity, enabling the formation of diverse heterocyclic systems that are frequently encountered in medicinal chemistry, particularly in the development of antimicrobial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
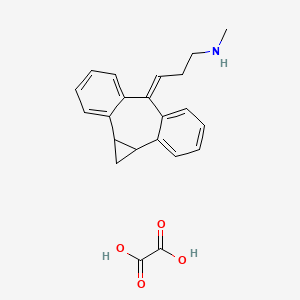
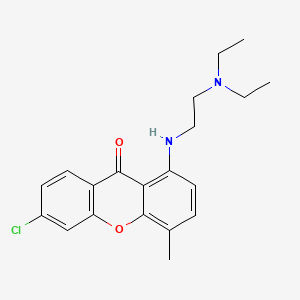

![n-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-n-methylacetamide](/img/structure/B1197645.png)

